Stereochemical Differentiation: Chiral Center at the THP 3-Position vs. Achiral 4-Isomer
The target compound possesses one undefined atom stereocenter (C-3 of the tetrahydropyran ring), as reported by PubChem CID 15676001, reflecting its existence as a pair of enantiomers [1]. In contrast, the 4-substituted regioisomer, 3-(tetrahydro-2H-pyran-4-yl)propanal (PubChem CID 57449683), has zero undefined atom stereocenters and is constitutionally achiral at the ring attachment point [2]. This stereochemical distinction is exploited in patent AU2009262319A1, where the (R)-configuration at the tetrahydropyran-3-yl position is explicitly specified for neurokinin receptor modulator activity [3].
| Evidence Dimension | Number of undefined atom stereocenters (ring substitution site) |
|---|---|
| Target Compound Data | 1 undefined atom stereocenter (C-3 racemic) |
| Comparator Or Baseline | 3-(tetrahydro-2H-pyran-4-yl)propanal: 0 undefined atom stereocenters |
| Quantified Difference | 1 stereocenter present vs. 0 (binary difference) |
| Conditions | Computed from 2D structure by Cactvs 3.4.8.18; PubChem release 2025.04.14 |
Why This Matters
Procurement of the 3-isomer is mandatory for any synthesis requiring stereochemical control at the THP attachment point; the 4-isomer cannot serve as a precursor to chiral THP-3-yl derivatives.
- [1] PubChem. Tetrahydro-2H-pyran-3-propanal. CID 15676001. https://pubchem.ncbi.nlm.nih.gov/compound/132667-22-2 View Source
- [2] PubChem. 3-(Oxan-4-yl)propanal. CID 57449683. https://pubchem.ncbi.nlm.nih.gov/compound/57449683 View Source
- [3] AU2009262319A1. Specific stereochemical claim for (R)-tetrahydro-2H-pyran-3-yl configuration. https://patents.google.com/patent/AU2009262319A1/en View Source
